molecular formula C29H32NO7P B1369044 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((diethoxyphosphoryl)methyl)phenyl)propanoic acid CAS No. 160253-13-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((diethoxyphosphoryl)methyl)phenyl)propanoic acid

Cat. No. B1369044
CAS RN: 160253-13-4
M. Wt: 537.5 g/mol
InChI Key: CCLWUICKUOJJQS-MHZLTWQESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((diethoxyphosphoryl)methyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C29H32NO7P and its molecular weight is 537.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications

  • The Arndt-Eistert protocol has been applied to synthesize enantiomerically pure N-Fmoc-protected β-amino acids from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, showing promising results in high yield and purity (Ellmerer-Müller et al., 1998).
  • Fmoc strategy of solid-phase peptide synthesis successfully incorporated protected amino acid 13 in a biologically active dodecapeptide, showcasing its utility in peptide synthesis (Paladino et al., 1993).

Structural and Supramolecular Studies

  • Recent interest in fluorenylmethoxycarbonyl (Fmoc) amino acids, such as Fmoc-tyrosine or Fmoc-phenylalanine, in biomedical research is evident, particularly in the design of hydrogelators, biomaterials, or therapeutics. A comprehensive summary of noncovalent interactions in crystal structures of amino acids with the Fmoc moiety highlights their structural and supramolecular features, essential for recognizing their properties (Bojarska et al., 2020).

Self-Assembled Structures

  • Fmoc-modified aliphatic uncharged single amino acids, such as Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, and Fmoc-Val-OH, exhibit self-assembling properties under varying conditions, forming structures like flowers and tubes. These findings may pave the way for novel self-assembled architectures in materials science (Gour et al., 2021).

Photophysical Properties

  • Investigation into compounds based on tertiary asymmetric amines reveals a connection between molecular geometry and quantum yield, emphasizing the importance of chain size and substituent effect in the photophysical properties of these molecules (Ortega et al., 2017).

Peptide Synthesis

  • The use of dimethoxybenzhydrylamine derivative as a C-terminal amide precursor in Fmoc-based solid phase peptide synthesis demonstrates the potential of these compounds in facilitating the synthesis of peptides with challenging sequences (Funakoshi et al., 1988).

properties

IUPAC Name

(2S)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32NO7P/c1-3-36-38(34,37-4-2)19-21-15-13-20(14-16-21)17-27(28(31)32)30-29(33)35-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,26-27H,3-4,17-19H2,1-2H3,(H,30,33)(H,31,32)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLWUICKUOJJQS-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589232
Record name 4-[(Diethoxyphosphoryl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160253-13-4
Record name 4-[(Diethoxyphosphoryl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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